

cross-validation of Formamide-13C NMR data with other techniques

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Compound of Interest		
Compound Name:	Formamide-13C	
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A Comparative Guide to Cross-Validating Formamide-13C NMR Data

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the analysis of formamide, with a focus on cross-validating ¹³C Nuclear Magnetic Resonance (NMR) data. The following sections detail the experimental and computational methods, present a comparative analysis of the data obtained from each technique, and outline the logical workflow for cross-validation.

Comparative Data Analysis

The structural information derived from ¹³C NMR spectroscopy can be effectively corroborated by complementary techniques such as Infrared (IR) Spectroscopy, Raman Spectroscopy, and computational methods like Density Functional Theory (DFT). Each method probes different aspects of the molecule's properties, and their combined application provides a more robust and reliable characterization.



Parameter	¹³ C NMR	IR Spectroscopy	Raman Spectroscopy	DFT Calculation
Carbonyl Carbon (C=O) Chemical Shift (ppm)	162.83 (in DMSO-d6)[1]	-	-	~163-167 (Predicted with B3LYP/6-31G*)
C=O Stretch (cm ⁻¹)	-	~1680-1710	~1670-1700	~1670-1750
N-H Stretch (cm ⁻¹)	-	~3200-3400	~3200-3400	~3300-3500
N-H Bend (cm ⁻¹)	-	~1600-1650	~1600-1650	~1590-1640
C-N Stretch (cm ⁻¹)	-	~1300-1350	~1300-1350	~1290-1360

Experimental and Computational Protocols

Objective: To determine the chemical environment of the carbon atoms in formamide.

Methodology:

- Sample Preparation: A solution of formamide is prepared by dissolving the sample in a deuterated solvent, typically DMSO-d6, to a concentration of 5-25 mg/mL.
- Instrumentation: A high-resolution NMR spectrometer, typically with a magnetic field strength of 400 MHz or higher, is used.
- Data Acquisition: A standard one-dimensional ¹³C NMR spectrum is acquired. Key parameters include a 90° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the solvent peak.

Objective: To identify the functional groups and vibrational modes of formamide.



Methodology:

- Sample Preparation: For liquid formamide, a thin film is prepared between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: The IR spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates is also recorded.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The vibrational frequencies of the characteristic functional group absorptions are then identified.

Objective: To obtain complementary vibrational information to IR spectroscopy, particularly for non-polar bonds.

Methodology:

- Sample Preparation: Liquid formamide can be analyzed directly in a glass vial or capillary tube.
- Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used.
- Data Acquisition: The laser is focused on the sample, and the scattered light is collected and dispersed by a grating onto a detector.
- Data Processing: The resulting Raman spectrum is plotted as intensity versus Raman shift (in cm⁻¹). The vibrational frequencies are identified from the peak positions.

Objective: To computationally predict the spectroscopic properties of formamide for comparison with experimental data.

Methodology:

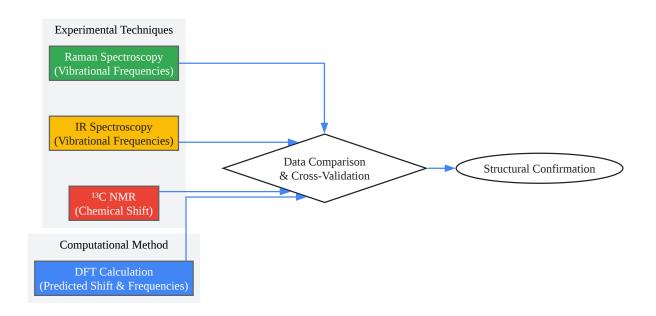
 Structure Optimization: The geometry of the formamide molecule is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).



- NMR Chemical Shift Calculation: The optimized structure is then used to calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method with the same functional and a suitable basis set. The calculated shielding constant for the carbonyl carbon is then converted to a chemical shift by referencing it to the calculated shielding constant of a reference compound (e.g., tetramethylsilane).
- Vibrational Frequency Calculation: A frequency calculation is performed on the optimized geometry to obtain the harmonic vibrational frequencies and their corresponding IR and Raman intensities.

Cross-Validation Workflow

The cross-validation of formamide's ¹³C NMR data with other techniques follows a logical progression to ensure a comprehensive and accurate structural characterization. This workflow is visualized in the diagram below.





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Caption: Cross-validation workflow for formamide analysis.

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References

- 1. researchgate.net [researchgate.net]
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